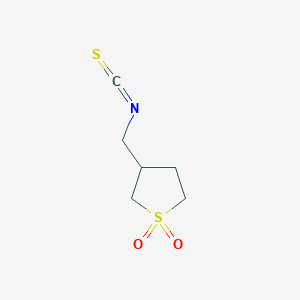
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating immune response. CPI-444 has become an important tool in scientific research due to its potential therapeutic applications in cancer immunotherapy.
Mechanism of Action
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide acts as a competitive antagonist of the adenosine A2A receptor. When adenosine binds to the receptor, it activates a signaling pathway that leads to the suppression of immune cells. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks this pathway by binding to the receptor and preventing adenosine from binding.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to enhance the activity of immune cells such as T cells and natural killer cells. It also promotes the production of cytokines, which are molecules that help to coordinate the immune response. In preclinical studies, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to inhibit tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor without affecting other signaling pathways. However, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may depend on the specific tumor microenvironment.
Future Directions
There are several potential directions for future research on N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor immunosuppression. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide in human patients.
Synthesis Methods
The synthesis of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves several steps, starting with the reaction of 6-methyl-2-pyridinecarboxaldehyde with cycloheptylamine to form the corresponding imine. This is followed by a reduction step using sodium borohydride to yield the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to form N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide.
Scientific Research Applications
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential applications in cancer immunotherapy. Adenosine, which is produced by tumors, is known to suppress the immune response and promote tumor growth. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks the adenosine A2A receptor, thereby preventing adenosine from exerting its immunosuppressive effects. This allows the immune system to mount a more effective response against the tumor.
properties
IUPAC Name |
N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHLELEEVZALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

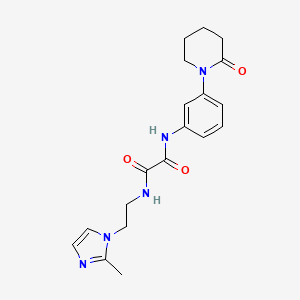
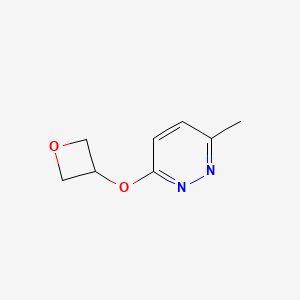
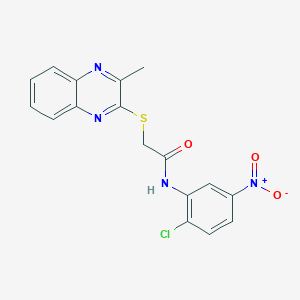

![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)
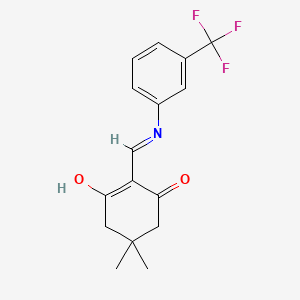

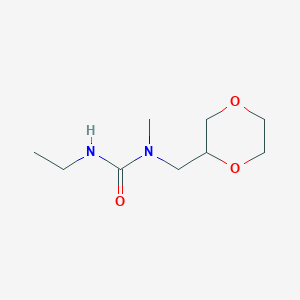

![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)
